

Application & Protocol Guide: Ceftaroline MIC Determination by Broth Microdilution

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Compound of Interest

Compound Name: *Ceftaroline fosamil acetate*

Cat. No.: *B1662113*

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Introduction: The Clinical Significance of Ceftaroline and MIC Testing

Ceftaroline, the active form of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity.^[1] Its unique bactericidal action, which includes a high affinity for penicillin-binding protein 2a (PBP2a), makes it a critical therapeutic option against methicillin-resistant *Staphylococcus aureus* (MRSA) and multidrug-resistant *Streptococcus pneumoniae*.^{[2][3][4][5]} As with all potent antimicrobials, the emergence of resistance necessitates accurate and standardized methods for susceptibility testing.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.^{[6][7]} It is the gold standard for quantitative susceptibility assessment, guiding clinicians in selecting appropriate therapeutic regimens. The broth microdilution (BMD) method is a highly accurate and widely adopted technique for determining MICs, recommended by global standards bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[8][9][10]}

This document provides a detailed, field-proven protocol for determining ceftaroline MICs using the broth microdilution method, grounded in CLSI M07 guidelines.^{[10][11][12]} It is intended for researchers, clinical microbiologists, and drug development professionals engaged in antimicrobial susceptibility testing.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[7] This is performed in a 96-well microtiter plate format.[8] After a specified incubation period, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the drug that completely inhibits this visible growth.[6][7] This quantitative result is essential for classifying an isolate as susceptible, intermediate, or resistant based on established clinical breakpoints.[6]

Materials and Reagents

Successful and reproducible MIC testing is contingent on the quality of materials and reagents. The following table outlines the necessary components.

Category	Item	Specifications & Scientist's Note
Antimicrobial Agent	Ceftaroline fosamil monoacetate monohydrate	Analytical grade powder. The prodrug is converted to active ceftaroline by plasma phosphatases in vivo and hydrolyzes in solution.[4][13] Prepare stock solutions fresh on the day of use.
Growth Media	Cation-Adjusted Mueller-Hinton Broth (CAMHB)	Must be validated for performance. Divalent cations (Ca ²⁺ , Mg ²⁺) significantly influence the activity of many antibiotics; use of CAMHB is critical for standardization.[14]
Lysed Horse Blood (for fastidious organisms)	For testing streptococci, supplement CAMHB with 2.5-5% lysed horse blood.[15]	
Bacterial Strains	Test Isolates	Subcultured from a fresh (18-24 hour) agar plate to ensure viability and purity.
Quality Control (QC) Strains	e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™. QC strains are non-negotiable for validating assay performance. [14][16]	
Labware & Equipment	Sterile 96-well U-bottom microtiter plates	U-bottom plates facilitate easier reading of growth "buttons."
Sterile reagent reservoirs	For multichannel pipetting.	

Calibrated single and multichannel pipettes	Accuracy is paramount for serial dilutions and inoculation.	
Spectrophotometer or Turbidimeter	To accurately standardize the bacterial inoculum to a 0.5 McFarland standard.	
Vortex mixer	Essential for homogenizing bacterial suspensions and drug solutions.	
35°C ± 2°C ambient air incubator	Incubation must be in a non-CO ₂ environment.[8]	
Plate reading mirror or lightbox	To aid in the clear visualization of growth endpoints.[17]	
Consumables	Sterile saline (0.85%) or 1X PBS	For preparing the bacterial inoculum.
Sterile deionized water or appropriate solvent (e.g., DMSO)	For initial reconstitution of the antibiotic powder, as per manufacturer's instructions.	

Experimental Protocol: Step-by-Step Methodology

This protocol is harmonized with the reference broth microdilution method as described by CLSI.[10]

Step 1: Preparation of Ceftaroline Stock Solution

- **Scientist's Note:** Ceftaroline is supplied as the prodrug ceftaroline fosamil.[18] Accurate weighing and solubilization are critical first steps. Always consult the manufacturer's certificate of analysis for potency.
- Aseptically weigh a sufficient amount of ceftaroline fosamil analytical powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Use the formula provided by CLSI or the manufacturer to account for powder potency.

- Reconstitute the powder in the recommended solvent (e.g., sterile water or DMSO) to create the primary stock solution. Ensure complete dissolution.
- From this primary stock, prepare a working stock solution in CAMHB. This working solution will be used for the serial dilutions.

Step 2: Preparation of Standardized Bacterial Inoculum

- Scientist's Note: The final inoculum density in each well must be approximately 5×10^5 CFU/mL.^[14] Starting with a properly standardized inoculum is the most critical variable for reproducibility.
- Using a sterile loop, touch 3-5 morphologically similar colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
- Emulsify the colonies in sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.
- Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (target absorbance at 625 nm is typically 0.08-0.13). A 0.5 McFarland standard corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target concentration. A typical dilution is 1:100 (e.g., 0.1 mL of 0.5 McFarland suspension into 9.9 mL of CAMHB), which results in an inoculum of $\sim 1 \times 10^6$ CFU/mL. This will be further diluted 1:1 in the plate to reach the final 5×10^5 CFU/mL.

Step 3: Preparation of the 96-Well Microdilution Plate

- Scientist's Note: This process creates a twofold serial dilution of ceftaroline across the plate. Accuracy in pipetting is essential. A diagram of this workflow is provided below.
- Dispense 100 μ L of sterile CAMHB into wells 2 through 12 of each row to be used. Well 1 will receive the highest drug concentration, and well 12 will serve as the growth control.
- Add 200 μ L of the ceftaroline working stock solution (at twice the desired highest final concentration) to well 1.

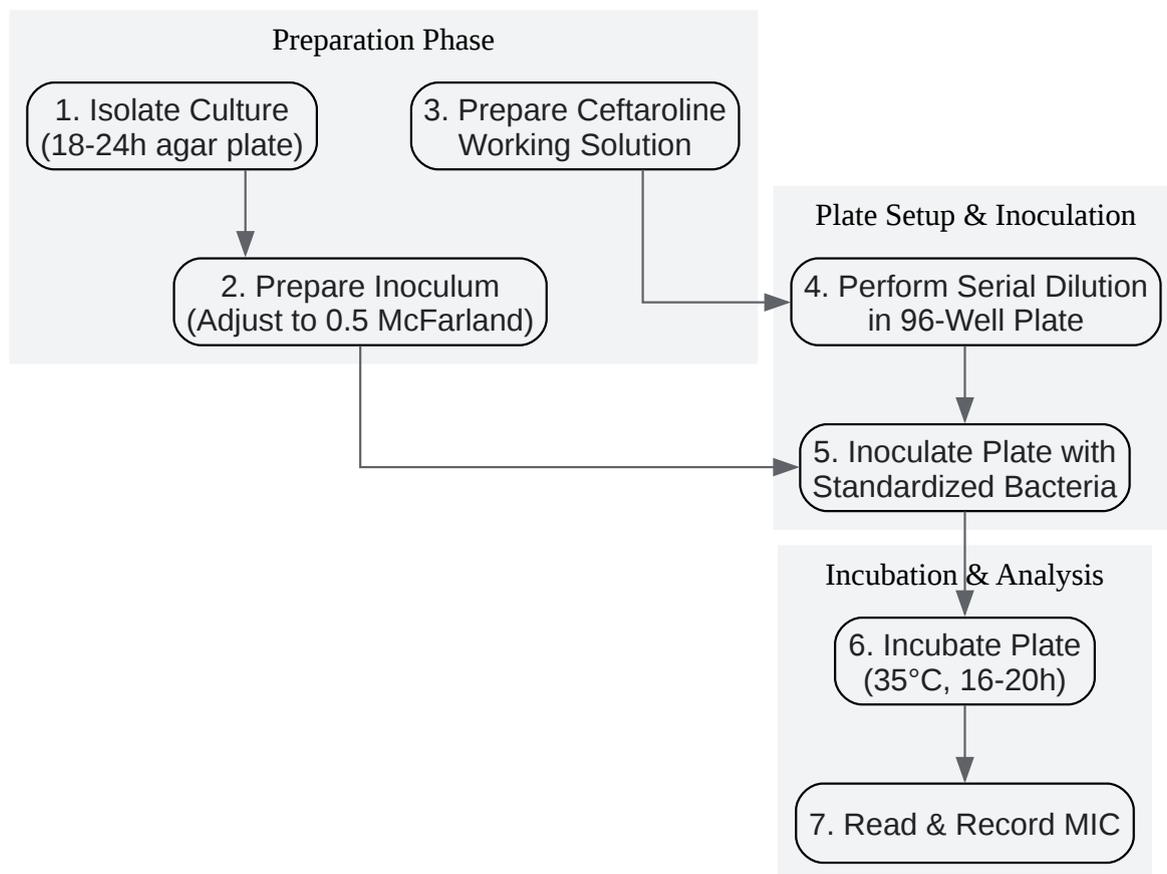
- Using a multichannel pipette, transfer 100 μL from well 1 to well 2. Mix thoroughly by pipetting up and down.
- Continue this serial dilution process: transfer 100 μL from well 2 to well 3, and so on, until well 10.
- After mixing in well 10, discard the final 100 μL . This leaves wells 1-10 containing 100 μL of serially diluted ceftaroline.
- Well 11 serves as the sterility control (no bacteria) and should contain only 100 μL of sterile broth. Well 12 is the growth control (no drug) and contains 100 μL of sterile broth.

Step 4: Inoculation, Incubation, and Reading

- Using a multichannel pipette, add 100 μL of the standardized bacterial inoculum ($\sim 1 \times 10^6$ CFU/mL) to wells 1 through 10 and well 12. Do not inoculate well 11 (sterility control).
- The final volume in wells 1-10 and 12 is now 200 μL , and the final bacterial concentration is $\sim 5 \times 10^5$ CFU/mL. The drug concentrations have been diluted by a factor of two to their final test concentrations.
- Cover the plate with a lid and incubate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.[8]
- Following incubation, place the plate on a reading mirror or lightbox.
- Examine the control wells first:
 - Sterility Control (Well 11): Must be clear (no growth).
 - Growth Control (Well 12): Must show distinct turbidity or a pellet of growth at the bottom.
- Read the MIC by identifying the lowest ceftaroline concentration (the first well from right to left) that shows no visible growth. This well should be as clear as the sterility control.

Visualization of Key Workflows

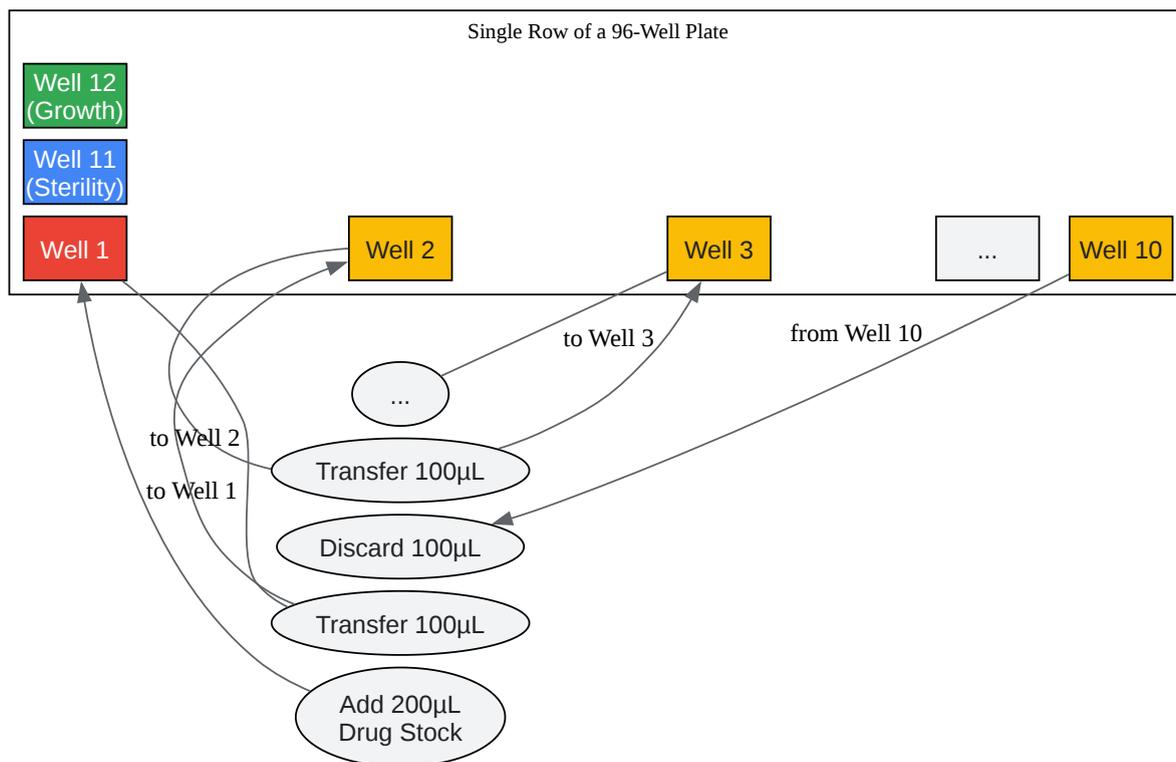
Overall Broth Microdilution Workflow



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Caption: High-level workflow for ceftaroline MIC determination.

Serial Dilution in a 96-Well Plate



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Caption: Ceftaroline serial dilution and control well setup.

Quality Control (QC): The Foundation of Trustworthy Results

Performing QC is mandatory for every batch of MIC tests. This validates the entire testing system, including the operator, media, antibiotic, and incubation conditions.

- **QC Strains:** A reference strain with a known, expected MIC range for ceftaroline must be included with each test run. The results for the QC strain must fall within the acceptable range for the test results of the clinical isolates to be considered valid.
- **Acceptable Ranges:** QC ranges are published annually by standards organizations.

QC Organism	ATCC® Number	CLSI Published Ceftaroline MIC Range (µg/mL)
Staphylococcus aureus	29213	0.12 - 0.5
Streptococcus pneumoniae	49619	0.008 - 0.03

Note: These ranges are illustrative and must be verified against the current CLSI M100 document.[\[14\]](#)

Data Interpretation and Troubleshooting

- **MIC Interpretation:** The numerical MIC value is interpreted using clinical breakpoints established by CLSI or EUCAST. These breakpoints categorize the isolate as Susceptible (S), Susceptible-Dose Dependent (SDD), Intermediate (I), or Resistant (R). For *S. aureus*, for example, CLSI has established SDD breakpoints for ceftaroline, reflecting that susceptibility can be achieved with higher dosing regimens.[\[19\]](#)[\[20\]](#)
- **Common Troubleshooting Scenarios:**

Problem	Potential Cause(s)	Corrective Action
QC MIC is out of range (too high or low)	Incorrect antibiotic dilution; degraded antibiotic; improper incubation; wrong QC strain.	Verify all calculations and pipetting. Use a fresh vial of antibiotic. Confirm incubator temperature. Sequence QC strain if necessary.
No growth in the growth control well (Well 12)	Inoculum was not viable; incorrect medium used; accidental omission of inoculum.	Repeat test with a fresh subculture of the isolate. Verify correct medium was used. Review inoculation technique.
Growth in the sterility control well (Well 11)	Contamination of broth, plate, or pipette tips.	Repeat the test using fresh, sterile materials. Review aseptic technique.
"Skipped" wells (growth in a higher concentration well after a clear well)	Contamination; improper mixing during serial dilution; resistant subpopulations.	Repeat the test. If reproducible, consider the possibility of a resistant subpopulation and report the highest MIC showing growth.

Conclusion

The broth microdilution method is a robust and reliable technique for determining the ceftaroline MIC. Adherence to standardized protocols, meticulous aseptic technique, and stringent quality control are paramount for generating accurate data that can confidently guide clinical decisions and support antimicrobial resistance surveillance. This guide provides the foundational framework for successfully implementing this essential methodology in the laboratory.

References

- Barberán J. (2020). Ceftaroline. *Revista Española de Quimioterapia*. Available at: [\[Link\]](#)
- Medscape. (n.d.). Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more. Available at: [\[Link\]](#)

- Saravolatz, L. D., Stein, G. E., & Johnson, L. B. (2011). Ceftaroline: a new cephalosporin with activity against methicillin-resistant *Staphylococcus aureus* (MRSA). *Clinical Infectious Diseases*, 52(9), 1156–1163. Available at: [\[Link\]](#)
- Patsnap. (2024). What is the mechanism of Ceftaroline Fosamil? Patsnap Synapse. Available at: [\[Link\]](#)
- Dr. Oracle. (2025). What is ceftaroline? Available at: [\[Link\]](#)
- Pfizer. (n.d.). Ceftaroline Fosamil Powder for Concentrate for Solution for Infusion - ZINFORO. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Broth microdilution. Available at: [\[Link\]](#)
- The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [\[Link\]](#)
- Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [\[Link\]](#)
- Sader, H. S., et al. (2012). Spectrum and Potency of Ceftaroline Against Leading Pathogens Causing Skin and Skin Structure Infections in Europe and South Africa, 2010. JMI Laboratories. Available at: [\[Link\]](#)
- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [\[Link\]](#)
- Sader, H. S., et al. (2016). Evaluation of the In Vitro Activity of Ceftaroline Tested against Clinical Bacterial Isolates from USA Hospitals. JMI Laboratories. Available at: [\[Link\]](#)
- Jones, R. N., et al. (2012). Interim susceptibility testing for ceftaroline, a new MRSA-active cephalosporin: selecting potent surrogate β -lactam markers to predict ceftaroline activity against clinically indicated species. *Journal of Clinical Microbiology*, 50(2), 477–483. Available at: [\[Link\]](#)
- Koeth, L. M., et al. (2014). Development of EUCAST zone diameter breakpoints and quality control range for *Staphylococcus aureus* with ceftaroline 5- μ g disk. *European Journal of Clinical Microbiology & Infectious Diseases*, 33(9), 1511–1517. Available at: [\[Link\]](#)

- Karlowsky, J. A., et al. (2024). In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020. *Infection and Drug Resistance*, 17, 439–450. Available at: [\[Link\]](#)
- Basavaraj, C., & Balaji, V. (2022). Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints. *Journal of Clinical and Diagnostic Research*, 16(1). Available at: [\[Link\]](#)
- EUCAST. (n.d.). MIC Determination. Available at: [\[Link\]](#)
- U.S. Food & Drug Administration. (n.d.). TEFLARO® (ceftaroline fosamil) for injection, for intravenous use. Available at: [\[Link\]](#)
- Sader, H. S., et al. (2012). Ceftaroline Activity Tested Against Pathogens Associated With Acute Bacterial Skin and Skin-Structure Infections (ABSSSI) Isolated From Latin American Medical Centers (2010). JMI Laboratories. Available at: [\[Link\]](#)
- ResearchGate. (2014). (PDF) Development of EUCAST zone diameter breakpoints and quality control range for *Staphylococcus aureus* with ceftaroline 5- μ g disk. Available at: [\[Link\]](#)
- CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Regulations.gov. Available at: [\[Link\]](#)
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [\[Link\]](#)
- Mendes, R. E., et al. (2019). Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant *Staphylococcus aureus* Isolates. *Antimicrobial Agents and Chemotherapy*, 63(12). Available at: [\[Link\]](#)
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [\[Link\]](#)
- ResearchGate. (2018). (PDF) Impact of EUCAST ceftaroline breakpoint change on the susceptibility of methicillin-resistant *Staphylococcus aureus* isolates collected from patients with complicated skin and soft tissue infections. Available at: [\[Link\]](#)

- U.S. Food & Drug Administration. (n.d.). 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY ASSAY ONLY TEMPLATE. Available at: [\[Link\]](#)
- Huband, M. D., et al. (2022). In vitro Activities of Ceftaroline and Comparator Agents against Bacterial Pathogens Frequently Causing Community- Acquired Resp. IHMA. Available at: [\[Link\]](#)
- CLSI. (2019). MR05: Ceftaroline Breakpoints for Staphylococcus aureus, 1st Edition. Regulations.gov. Available at: [\[Link\]](#)

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Sources

1. In vitro Activity of Ceftaroline Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Ceftaroline - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
5. droracle.ai [droracle.ai]
6. Broth Microdilution | MI [microbiology.mlsascp.com]
7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
8. Broth microdilution - Wikipedia [en.wikipedia.org]
9. EUCAST: MIC Determination [euca.st]
10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
11. downloads.regulations.gov [downloads.regulations.gov]
12. researchgate.net [researchgate.net]

- 13. Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. jmilabs.com [jmilabs.com]
- 15. jmilabs.com [jmilabs.com]
- 16. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with ceftaroline 5-µg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Evaluation of the Revised Ceftaroline Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
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